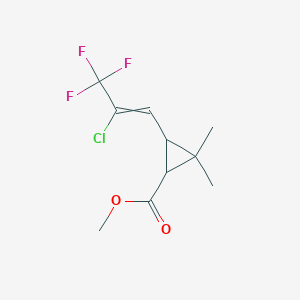

Methyl 3-((Z)-2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropancarboxylate

CAS No.: 83376-83-4

Cat. No.: VC3272880

Molecular Formula: C10H12ClF3O2

Molecular Weight: 256.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83376-83-4 |

|---|---|

| Molecular Formula | C10H12ClF3O2 |

| Molecular Weight | 256.65 g/mol |

| IUPAC Name | methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C10H12ClF3O2/c1-9(2)5(7(9)8(15)16-3)4-6(11)10(12,13)14/h4-5,7H,1-3H3/b6-4- |

| Standard InChI Key | ZRLLIXSRKOMDAU-XQRVVYSFSA-N |

| Isomeric SMILES | CC1(C(C1C(=O)OC)/C=C(/C(F)(F)F)\Cl)C |

| SMILES | CC1(C(C1C(=O)OC)C=C(C(F)(F)F)Cl)C |

| Canonical SMILES | CC1(C(C1C(=O)OC)C=C(C(F)(F)F)Cl)C |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

Methyl 3-((Z)-2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropancarboxylate belongs to the class of organofluorine and organochlorine compounds with a cyclopropane backbone. The compound possesses several identifiers that help in its unique identification across chemical databases and literature.

The compound features a Z-configuration at the double bond connecting the cyclopropane ring to the chloro-trifluoropropenyl group, which is a critical aspect of its structure and potentially its biological activity. This stereochemical feature distinguishes it from potential isomers.

Physical and Chemical Properties

The physical and chemical properties of Methyl 3-((Z)-2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropancarboxylate provide insights into its behavior in various systems and its potential applications.

The compound contains several functional groups that contribute to its reactivity profile. The methyl ester group is susceptible to hydrolysis, while the halogenated alkene moiety might participate in various addition reactions. The cyclopropane ring, being strained, could undergo ring-opening reactions under appropriate conditions.

Structural Relationships and Analogues

Related Compounds

Methyl 3-((Z)-2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropancarboxylate is structurally related to several compounds with established agricultural and pharmaceutical applications. One of the most significant relationships is with its acid form.

The relationship between this methyl ester and its corresponding acid form is particularly noteworthy. The acid form, 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid, has been identified as an environmental transformation product of several commercial pyrethroid insecticides . This suggests that the methyl ester might serve as a precursor or prodrug in certain applications, undergoing hydrolysis to release the active acid component.

Synthesis and Characterization

Synthetic Routes

Research indicates that Methyl 3-((Z)-2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropancarboxylate can be synthesized through various methods. One documented approach involves the use of zinc powder and acetic anhydride for the creation of similar trifluoromethylated compounds.

The synthetic pathway typically involves:

-

Preparation of the cyclopropane ring structure with appropriate substitution

-

Introduction of the chloro-trifluoropropenyl moiety with controlled stereochemistry

-

Esterification of the carboxylic acid function to form the methyl ester

The Z-configuration at the double bond requires careful control of reaction conditions to ensure stereoselectivity during synthesis. The specific stereochemistry is crucial for the compound's intended biological activity and physical properties.

Structural Analysis

Crystallographic studies have provided insights into the three-dimensional structure of Methyl 3-((Z)-2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropancarboxylate and similar compounds. These analyses have revealed significant halogen bonding interactions that may contribute to its biological properties.

Key structural features include:

These structural characteristics likely play important roles in determining how the molecule interacts with biological targets such as enzymes or receptors.

Biological Activity and Applications

Research Applications and Findings

The applications of Methyl 3-((Z)-2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropancarboxylate span several research domains:

The compound's relationship to commercial pyrethroids suggests potential applications in developing new insecticides with improved properties such as enhanced stability, selective toxicity, or reduced environmental persistence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume